4-aminopyrimidine-5-carbaldehyde hydrochloride
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Overview
Description
4-Aminopyrimidine-5-carbaldehyde hydrochloride is a heterocyclic compound with the molecular formula C5H6ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
4-Aminopyrimidine-5-carbaldehyde hydrochloride is a derivative of aminopyrimidine . The pyrimidine ring system is common in nature and is a component of many biologically active compounds, making it an important pharmacophore for the development of new drugs . .
Mode of Action
It’s known that aminopyrimidine derivatives can participate in hetero-annulation reactions, which are useful for obtaining fused pyrimidines . These reactions involve the interaction of aminopyrimidine aldehydes and ketones with other compounds to form complex structures .
Biochemical Pathways
Aminopyrimidine derivatives are known to be precursors to fused pyrimidines, which have a wide spectrum of biological activity . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, and others .
Result of Action
It’s known that aminopyrimidine derivatives and their synthetic analogs have a wide spectrum of biological activity .
Action Environment
It’s known that the reactivity of substituents in pyrimidines can be influenced by the presence of nucleophilic reagents .
Preparation Methods
The synthesis of 4-aminopyrimidine-5-carbaldehyde hydrochloride typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is commonly employed due to its efficiency and the high yield of the desired product.
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and consistency. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
4-Aminopyrimidine-5-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminopyrimidine-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
4-Aminopyrimidine-5-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
4-Aminopyrimidine-5-carboxaldehyde: Similar in structure but without the hydrochloride group.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.
5-Amino-2,4,6-trimethylpyrimidine: A compound with additional methyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and solubility .
Properties
CAS No. |
1311254-78-0 |
---|---|
Molecular Formula |
C5H6ClN3O |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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